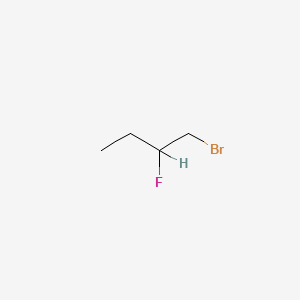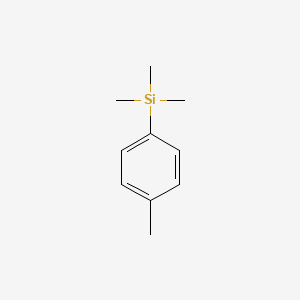
P-Tolyltrimethylsilane
概要
説明
P-Tolyltrimethylsilane (PTTMS) is a silicon-based organosilicon compound that has been used in a variety of applications, ranging from organic synthesis to biomedical research. It is a colorless, volatile liquid with a low boiling point and low toxicity, making it an ideal reagent for use in laboratory experiments. PTTMS is a versatile compound, as it can be used as a reactant, catalyst, or additive in a variety of chemical reactions. It is also used as a surfactant in many products, such as paints and cosmetics.
科学的研究の応用
Aryltrimethylsilanes Reaction with Sulfur Trioxide
P-Tolyltrimethylsilane, a type of aryltrimethylsilane, has been studied for its reaction with sulfur trioxide. This reaction produces sulphonic esters, which can be hydrolyzed to sulphonic acids. This method offers a specific approach to introduce a sulpho group into the aromatic ring, exemplified by the conversion of m-tolyltrimethylsilane to m-toluenesulphonic acid with an 80% yield (Bott, Eaborn, & Hashimoto, 1965).
Nitrosodesilylation to Nitrodesilylation
The interaction of this compound with nitric acid in acetic anhydride has been studied, revealing a predominant formation of nitrodesilylation products, such as p-nitrotoluene, through nitrosodesilylation. This pathway was identified as the primary mechanism for the reaction, highlighting a unique chemical transformation process (Eaborn, Salih, & Walton, 1972).
Overcharge Protection in Lithium Cells
This compound has been explored for its potential in enhancing the safety of lithium cells. In studies focusing on overcharge protection additives, trimethyl-3,5-xylylsilane, a derivative of this compound, exhibited preferable oxidation potential, making it a promising candidate for improving lithium anode charge-discharge cycling efficiency (Watanabe, Yamazaki, Yasuda, Morimoto, & Tobishima, 2006).
Phosphonate Ester Dealkylation
Research into functional selectivity in phosphonate ester dealkylation has shown that bromotrimethylsilane can effectively prepare trimethylsilyl amido-, alkynyl-, and iodoalkyl-phosphonates. This process facilitates the availability of corresponding phosphonic acids through hydrolysis, broadening the scope of synthetic organic chemistry (McKenna & Schmidhuser, 1980).
Aromatic Mercuration
The mercuration process involving this compound has been investigated, demonstrating the role of un-ionized mercury(II) acetate and positive acetatomercury(II) ions as electrophiles. This study provides insights into the reaction dynamics and the factors influencing the rate of mercuration and mercuridesilylation (Chipperfield & Webster, 1972).
Photolytic Aromatic Silylation
Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene have been explored. This research highlights the production of various homolytic aromatic substitution products, including o-, m-, and p-tolyltrimethylsilanes, under different conditions, thereby expanding the understanding of radical-mediated reactions in organic chemistry (Bennett, Eaborn, Jackson, & Pearce, 1971).
Safety and Hazards
特性
IUPAC Name |
trimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHURGPPCGMAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305249 | |
| Record name | Trimethyl-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3728-43-6 | |
| Record name | 3728-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Tolyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does p-tolyltrimethylsilane react with mercury(II) acetate, and how does this differ from the reaction with anisole?
A: this compound undergoes mercuridesilylation with mercury(II) acetate in glacial acetic acid, where the trimethylsilyl group is replaced by a mercury(II) acetate group. This reaction proceeds through electrophilic aromatic substitution, involving both un-ionized mercury(II) acetate and the more reactive acetatomercury(II) ion. [] Interestingly, while the rate of mercuridesilylation is influenced by factors like water content, silane concentration, and the presence of non-polar molecules, the mercuration of anisole (another aromatic compound) remains unaffected by these factors. [] This suggests a distinct mechanistic pathway for this compound involving interactions beyond simple electrophilic attack.
Q2: What role does nitrosodesilylation play in the reaction of this compound with nitric acid?
A: Research suggests that the formation of p-nitrotoluene from this compound and nitric acid in acetic anhydride occurs predominantly via nitrosodesilylation. [] Evidence for this pathway comes from several observations. Firstly, pre-heating the nitric acid and acetic anhydride mixture before reaction significantly favors nitrodesilylation over direct nitration. Secondly, conducting the reaction at lower temperatures and in the presence of urea, a nitrous acid scavenger, significantly reduces the nitrodesilylation product. Finally, introducing nitrous fumes into the reaction mixture drastically increases the ratio of nitrodesilylation to nitration. [] These findings strongly support the role of a nitroso intermediate in the desilylation process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


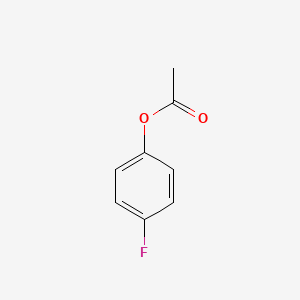

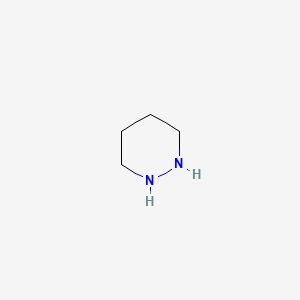


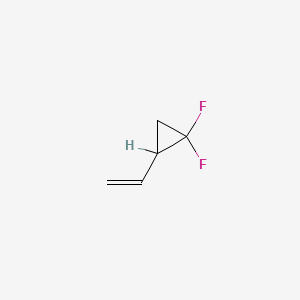

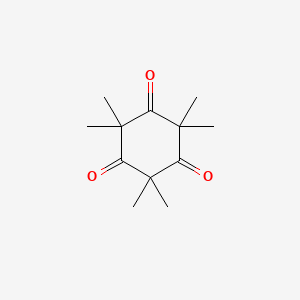
![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
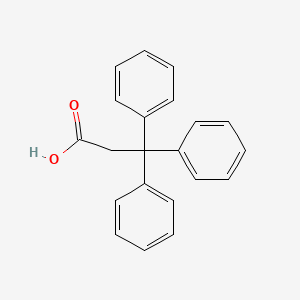
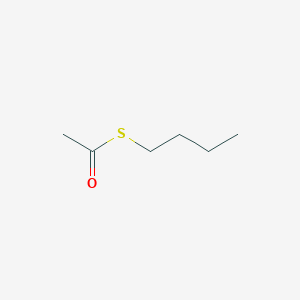
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)

